molecular formula C7H16Br2N2 B1434213 (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 1630818-55-1

(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No. B1434213
M. Wt: 288.02 g/mol
InChI Key: YCJIQGKHRWTERD-VNGAUYPHSA-N
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Description

“(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide” is a chemical compound with the CAS Number: 1638744-69-0 . It has a molecular weight of 288.03 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7?;;/m0../s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a refrigerator .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-VNGAUYPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]2CC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 2
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(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 3
Reactant of Route 3
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 4
Reactant of Route 4
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 5
Reactant of Route 5
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 6
Reactant of Route 6
(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

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